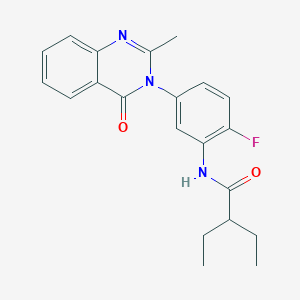

2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide

Description

Properties

IUPAC Name |

2-ethyl-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-4-14(5-2)20(26)24-19-12-15(10-11-17(19)22)25-13(3)23-18-9-7-6-8-16(18)21(25)27/h6-12,14H,4-5H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKDNCQURHISQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the ethyl and butanamide groups: These groups can be introduced through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic agent for diseases where quinazolinone derivatives have shown efficacy.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular pathways: Modulating signal transduction or gene expression.

Comparison with Similar Compounds

The compound shares structural motifs with other quinazolinone derivatives and amide-containing molecules. Below is a detailed comparison based on structural features, physicochemical properties, and synthesis methodologies derived from the provided evidence.

Structural Comparison

Key Observations :

- The target compound and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione () both contain the 2-methyl-4-oxoquinazolin-3(4H)-yl group, but the latter’s anthracene dione moiety introduces extended conjugation, likely altering electronic properties and solubility .

- Unlike pyrazole-thiazole derivatives (), the target compound lacks heteroaromatic systems like pyrazole, which are critical for metal coordination in some bioactive molecules .

Physicochemical Properties

Analysis :

- The anthracene-containing derivative () exhibits a high melting point (236.4 °C), attributed to strong π-π stacking and hydrogen bonding from the anthracene dione and quinazolinone groups . The target compound’s fluorine atom may reduce melting point due to decreased symmetry.

- IR data for confirm carbonyl stretching (1705 cm⁻¹) and aromatic C–H bending (779 cm⁻¹), which are expected in the target compound as well, though fluorine substitution could shift specific peaks.

Critical Differences :

- The target compound’s fluorine substituent may require specialized fluorination steps (e.g., Balz-Schiemann or nucleophilic aromatic substitution), absent in and syntheses.

Biological Activity

2-Ethyl-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)butanamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the fluorine atom and the butanamide side chain enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of kinases and other enzymes that play critical roles in cell signaling pathways, particularly those involved in cancer proliferation and survival.

- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate pathways related to apoptosis (programmed cell death) and inflammation, which are crucial in cancer and other diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HT-29 (Colon Carcinoma) | 1.5 | Effective against colon cancer cells |

| MCF7 (Breast Carcinoma) | 2.0 | Shows moderate activity in breast cancer |

| A549 (Lung Carcinoma) | 1.8 | Inhibits growth significantly |

These findings suggest that the compound has a potent effect on various tumor types, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression. For instance:

- Kinase Inhibition : In vitro assays revealed that this compound inhibits the activity of several kinases crucial for tumor growth, with some studies reporting inhibition rates exceeding 70% at low concentrations.

Case Studies

- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The results indicated that the compound effectively blocked cell cycle progression at the G2/M phase, leading to apoptosis in treated cells .

- In Vivo Efficacy : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound significantly inhibited angiogenesis and tumor growth, comparable to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.